molecular formula C14H13NO3S B1600176 3-Phenyl-2-tosyl-1,2-oxaziridine CAS No. 63160-12-3

3-Phenyl-2-tosyl-1,2-oxaziridine

Cat. No. B1600176
CAS RN: 63160-12-3
M. Wt: 275.32 g/mol
InChI Key: SYTQRZCKINWJKR-UHFFFAOYSA-N
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Description

3-Phenyl-2-tosyl-1,2-oxaziridine, also known as PTX, is a heterocyclic organic compound with a wide range of applications in the scientific research field. PTX is a cyclic imine with two nitrogen atoms in its five-membered ring. It is a colorless solid that is insoluble in water, but soluble in organic solvents. PTX is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

Oxaziridine Synthesis and Antitumor Activity

  • Synthesis of Oxaziridines : A method for synthesizing oxaziridines with unsaturated substituents, which exhibit potent activity against experimental tumor cells, has been developed (Said, Młochowski, & Skarżewski, 1990).

Cytotoxic Drug Development

  • Cytotoxic Drugs : A series of [1,3]oxazino fused acridines, acting as precursors of cytotoxic 3-amino-4-hydroxymethylacridine, showed dependency on the nature of substituents for their cytotoxic activity against HT29 colon carcinoma cell line (Ouberai et al., 2006).

Reactivity and Stability of N-H Oxaziridines

  • Stable N-H Oxaziridines : New stable N-H oxaziridines have been designed, prepared, and their reactivity as electrophilic sources of nitrogen investigated, with 3-tert-Butyl-3-phenyloxaziridine showing high efficiency and stability (Blanc et al., 2010).

Photoreactivity and Synthesis in Ruthenium Complexes

  • Photoreactivity in Ruthenium Complexes : The photochemical and thermal synthesis of [Ru(tpy)(phen)L]2+ complexes, where ligands can be photochemically expelled and replaced, highlights the potential of ligand interchange in these complexes (Bonnet et al., 2003).

Arylation of Pyridines

  • Arylation Using Phenyl Tosylates : Phenyl tosylates have been used for C3-selective arylation of pyridines, indicating a method for specific positional modification of pyridine rings (Dai et al., 2013).

Oxidation with Oxaziridines

  • Oxidation Using Oxaziridines : 3-Phenyl-2-tert-butyloxaziridine was shown to oxidize sulfides to sulfoxides under high-pressure conditions, demonstrating a novel application in oxidation reactions (Shimizu et al., 1997).

General Chemistry of Oxaziridines

  • Chemistry of Oxaziridines : A comprehensive review of oxaziridines, a class of versatile oxidants, was conducted, providing a broad overview of their potential applications (Williamson, Michaelis, & Yoon, 2014).

properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-3-phenyloxaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-11-7-9-13(10-8-11)19(16,17)15-14(18-15)12-5-3-2-4-6-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTQRZCKINWJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450189
Record name 3-Phenyl-2-tosyl-1,2-oxaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2-tosyl-1,2-oxaziridine

CAS RN

63160-12-3
Record name 3-Phenyl-2-tosyl-1,2-oxaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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